5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine
CAS No.:
Cat. No.: VC16540013
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4S |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22) |
| Standard InChI Key | XBMQRPDOXIPUFG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine (C₁₈H₂₄N₂O₄S) features a naphthalene ring substituted with a dimethylamino group at position 5 and a sulfonyl group at position 1. The sulfonyl group is covalently bonded to the amino group of L-leucine, preserving the amino acid’s stereochemistry. The IUPAC name is (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid, reflecting its branched alkyl chain and chiral center .
The compound’s molecular weight is 364.5 g/mol, with a logP value of 3.7, indicating moderate hydrophobicity . Its fluorescence arises from the dansyl moiety, which exhibits an excitation maximum near 340 nm and an emission peak at approximately 520 nm. The sulfonamide linkage between the dansyl group and leucine enhances stability against hydrolysis, making it suitable for prolonged experimental conditions.
Spectroscopic and Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄S |
| Exact Mass | 364.1457 Da |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 108 Ų |
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves reacting dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) with L-leucine under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the amino group of leucine attacks the electrophilic sulfur atom in dansyl chloride.
Purification is achieved through recrystallization or chromatography, yielding products with >95% purity. Alternative methods include solid-phase synthesis for high-throughput applications, though scalability remains a challenge .
Quality Control and Characterization
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure batch consistency. The compound’s ¹H NMR spectrum displays characteristic peaks for the naphthalene ring (δ 7.5–8.5 ppm), dimethylamino group (δ 2.8 ppm), and leucine’s methyl branches (δ 0.9–1.6 ppm) . Mass spectrometry confirms molecular ion peaks at m/z 364.1[M+H]⁺ .
Applications in Biochemical Research
Fluorescent Labeling of Biomolecules
The dansyl group’s fluorescence makes this compound a popular tag for peptides and proteins. Upon binding to hydrophobic regions, its emission intensity increases, enabling real-time monitoring of protein folding or ligand interactions. For example, dansyl-labeled leucine has been used to study leucine-rich repeat proteins, where fluorescence quenching correlates with conformational changes .
Chiral Separation in Analytical Chemistry
In micellar electrokinetic chromatography (MEKC), 5-dimethylaminonaphthalene-1-sulfonyl-L-leucine serves as a chiral selector. Poly-sodium N-undecanoyl-(L)-leucylvalinate (poly-SULV) micelles preferentially bind the L-enantiomer, achieving baseline separation of dansyl amino acid enantiomers . Computational studies attribute this selectivity to hydrophobic interactions between the dansyl group and micelle core, coupled with hydrogen bonding involving the leucine moiety .
Biological Interactions and Selectivity
Protein Binding Affinities
The compound exhibits moderate affinity for serum albumin (Kd ≈ 10⁻⁶ M), with binding inducing a 20-nm blueshift in emission maxima. This property is exploited in competitive binding assays to screen drug candidates. For instance, displacement of dansyl-leucine from albumin by ibuprofen has been quantified via fluorescence polarization.
Enzymatic Stability
Comparative Analysis with Structural Analogs
Dansyl Chloride
Dansyl chloride (C₁₂H₁₂ClNO₂S) lacks the leucine moiety, limiting its application to primary amine labeling. While it reacts faster with amines, the resulting conjugates are less stable than dansyl-leucine derivatives.
5-Diethylaminonaphthalene-1-sulfonyl-L-leucine
Replacing dimethylamino with diethylamino groups redshifts emission maxima by 15 nm but reduces quantum yield due to increased steric hindrance. This analog is preferred for multiplexed assays requiring distinct fluorescent signatures.
Dansyl-L-phenylalanine
Future Directions and Research Opportunities
Development of Brighter Derivatives
Modifying the naphthalene core with electron-withdrawing groups (e.g., nitro) could shift emission to near-infrared wavelengths, enabling deeper tissue imaging. Such derivatives remain unexplored but hold promise for in vivo applications.
High-Throughput Screening Platforms
Integrating dansyl-leucine into microfluidic devices could automate protein-ligand interaction studies. Challenges include minimizing photobleaching and optimizing surface immobilization chemistries.
Environmental and Toxicological Profiling
Despite decades of use, the compound’s ecotoxicological impact is poorly characterized. Studies addressing biodegradation pathways and aquatic toxicity are urgently needed to ensure sustainable utilization.
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